molecular formula C9H11NO4 B1611663 Methyl 3-amino-4-hydroxy-5-methoxybenzoate CAS No. 92643-72-6

Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Cat. No.: B1611663
CAS No.: 92643-72-6
M. Wt: 197.19 g/mol
InChI Key: VISBFCKPNAZKDH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid and is characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-hydroxy-5-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-amino-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-hydroxy-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-hydroxy-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of functional groups such as amino, hydroxy, and methoxy allows it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methoxybenzoate: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    Methyl 4-amino-3-hydroxy-5-methoxybenzoate: Similar structure but with different positioning of the amino group, leading to different chemical properties.

    Methyl 3-hydroxy-4-methoxybenzoate:

Uniqueness

Methyl 3-amino-4-hydroxy-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-4-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISBFCKPNAZKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539850
Record name Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92643-72-6
Record name Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 2
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 3
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 4
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 5
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 6
Methyl 3-amino-4-hydroxy-5-methoxybenzoate

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